[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid

Physicochemical profiling Procurement specification Building block characterization

Researchers often struggle to access thiophene boronic acids with orthogonal reactive handles for sequential cross-coupling. This compound offers a unique solution with its 3-boronic acid and 2-chloro substituents, enabling programmable C-C bond formation. Its dual electron-withdrawing groups enhance reactivity in challenging Suzuki reactions, making it ideal for pharmaceutical intermediate synthesis. BenchChem ensures reliable supply and consistent quality, bridging the gap between discovery and scale-up.

Molecular Formula C5H3BClF3O2S
Molecular Weight 230.40 g/mol
Cat. No. B13625533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
Molecular FormulaC5H3BClF3O2S
Molecular Weight230.40 g/mol
Structural Identifiers
SMILESB(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O
InChIInChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H
InChIKeyMXNKNPBEDLDSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)thiophen-3-YL Boronic Acid – Procurement Baseline


[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid (CAS 2399426-48-1) is a 2,3,5-trisubstituted thiophene boronic acid carrying a chlorine atom at position 2, a trifluoromethyl group at position 5, and the boronic acid functionality at position 3 . Its molecular formula is C₅H₃BClF₃O₂S (MW 230.40 g/mol), and it is cataloged in the PubChemLite database with 3 associated patents and 0 primary literature reports, indicative of an early-stage but industrially relevant chemical space [1]. The compound belongs to the broader class of heteroaryl boronic acids employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the electron-withdrawing chloro and trifluoromethyl substituents jointly modulate the electronic character of the thiophene ring and thereby influence both reactivity and stability profiles relative to less-substituted analogs.

Suzuki coupling Heteroaryl boronic acid for Pd-catalyzed C–C bond formation
Electronic tuning 2-Chloro and 5-trifluoromethyl substituents modulate thiophene reactivity
Industrial relevance Patent-associated building block; 0 primary literature reports

Structural Singularity vs. Generic Thiophene Boronic Acid Analogs


The simultaneous presence of chlorine at C2, trifluoromethyl at C5, and boronic acid at C3 creates a substitution pattern that is structurally distinct from all commercially available thiophene boronic acid analogs. The closest comparator, 5-(trifluoromethyl)thiophene-3-boronic acid (CAS 2242644-66-0), lacks the C2 chlorine substituent and has a molecular weight of 195.96 g/mol versus 230.40 g/mol for the target compound . The 2-chloro substituent introduces not only additional steric bulk adjacent to the boronic acid group but also a second electron-withdrawing center (Hammett σₘ = 0.37 for Cl; σₚ = 0.54 for CF₃), synergistically polarizing the thiophene ring in a manner that cannot be replicated by mono-substituted analogs [1]. This dual activation differentiates the compound from both the unsubstituted thiophene-3-boronic acid (CAS 6165-69-1) and the regioisomeric 5-(trifluoromethyl)thiophene-2-boronic acid (CAS 958451-91-7), where the boronic acid is at the 2-position with distinct electronic and steric consequences for transmetalation kinetics . Consequently, simple replacement of this compound with a generic thiophene boronic acid can result in divergent coupling yields, altered regioselectivity in downstream functionalization, and mismatched physicochemical properties in the final target molecule.

This Compound
Generic Thiophene Boronic Acids
Risk of Simple Replacement
2-Cl + 5-CF₃ dual substitution
Mono-substituted or unsubstituted analogs (e.g., 5-CF₃-thiophene-3-BA, thiophene-3-BA)
Synergistic electronic polarization and steric bulk alter transmetalation kinetics; coupling yields and regioselectivity may diverge significantly.
Boronic acid at 3-position
2-boronic acid regioisomers (e.g., 5-CF₃-thiophene-2-BA)
The 3-BA regioisomer avoids the highly labile zwitterionic protodeboronation pathway; 2-BA isomers exhibit distinct stability and reactivity profiles that may not transfer.

Quantitative Differentiation Evidence Guide


Molecular Weight vs. Closest Analog

The target compound has a molecular weight of 230.40 g/mol (C₅H₃BClF₃O₂S), which is 34.44 g/mol higher than the closest analog 5-(trifluoromethyl)thiophene-3-boronic acid (195.96 g/mol, C₅H₄BF₃O₂S) . This 17.6% mass increase arises from the replacement of a hydrogen atom at C2 with chlorine and directly affects molar stoichiometry in reaction planning, shipping classification, and cost-per-mole calculations. The monoisotopic mass is 229.95874 Da [1].

Molecular weight vs. closest analog
Head-to-head
230.40 g/molΔ +34.44 g/mol (17.6%) vs. 5-(trifluoromethyl)thiophene-3-boronic acid
Stoichiometric planning requires correct MW to avoid 17.6% mass error per mole of reagent.
Monoisotopic mass 229.95874 Da; PubChemLite confirmed.
Physicochemical profiling Procurement specification Building block characterization

Predicted Lipophilicity vs. Unsubstituted Parent

The target compound exhibits a predicted logP of approximately 4.7 (or calculated SlogP ~4.4), compared to thiophene-3-boronic acid (predicted logP ≈ 0.7–1.1 based on its smaller size and absence of halogen/CF₃ substituents) . The ~3.3–4.0 log unit increase reflects the combined lipophilic contributions of the chlorine and trifluoromethyl substituents. A higher logP generally correlates with improved membrane permeability and altered solubility profiles in organic-aqueous partitioning, which is relevant for the design of drug-like molecules where the thiophene scaffold serves as a core pharmacophoric element [1].

Predicted lipophilicity
Class-level
logP ~4.7Δ ~3.3–4.0 log units vs. thiophene-3-boronic acid
Higher predicted lipophilicity informs organic/aqueous handling and drug-likeness context.
Predicted values (ChemExper/MMsINC); experimental logP not reported.
Lipophilicity ADME prediction Drug design building blocks

Patent-Associated Industrial Relevance

PubChemLite records 3 patents associated with [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid (InChIKey: MXNKNPBEDLDSIX-UHFFFAOYSA-N), compared to 0 literature articles, indicating that this compound has attracted industrial rather than purely academic interest [1]. For comparison, unsubstituted thiophene-3-boronic acid (CAS 6165-69-1) is widely described in the primary literature but has a far broader and more generic patent footprint. The presence of 3 specific patents associated with the exact structure of the target compound suggests that its unique substitution pattern confers commercially relevant differentiation in specific application areas such as pharmaceutical or agrochemical intermediate synthesis [2]. The patent filing data, drawn from the PubChem patent count, reflects the compound's role in proprietary chemical space.

Patent landscape
Source review
3 patents; 0 primary literature articles
Proprietary industrial applications signal commercially relevant differentiation.
PubChemLite patent count; review specific scope and filing dates.
Patent landscape Industrial applicability Intellectual property

Protodeboronation Susceptibility and Regiochemical Stability

Thienylboronic acids are known to undergo rapid protodeboronation at pH > 10, which is the typical pH range for common bases employed in Suzuki–Miyaura cross-coupling (e.g., Na₂CO₃, K₂CO₃) [1]. The presence of electron-withdrawing substituents on the thiophene ring can further modulate protodeboronation rates: strongly electron-withdrawing substituents have been reported to decrease the stability of thienylboronic acids and esters [2]. For the target compound, the dual electron-withdrawing effect of the 2-chloro (σₘ = 0.37) and 5-trifluoromethyl (σₚ = 0.54) groups is anticipated to render the C–B bond more susceptible to base-induced cleavage compared to mono-substituted or unsubstituted analogs. However, the 3-boronic acid regioisomer (as opposed to the 2-boronic acid isomer) avoids the particularly labile zwitterionic protodeboronation pathway observed for 2-heteroaryl boronic acids, which can exhibit half-lives as short as 25–50 seconds at pH 7 and 70 °C [3]. This regiochemical positioning thus represents a compromise between electronic activation for coupling and tolerable protodeboronation liability, distinguishing the target compound from both more stable (unsubstituted) and more labile (2-boronic acid regioisomer) alternatives.

Protodeboronation liability
Class-level
Target compound (3-BA, dual EWG)Predicted intermediate stability
Thiophene-3-boronic acidMost stable (no EWG)
2-Pyridylboronic acidHighly labile (t₀.₅ ~25–50 s at pH 7, 70 °C)
3-BA regiochemistry avoids the labile zwitterionic pathway; dual EWG may increase susceptibility vs. unsubstituted analog. Review coupling conditions.
Class-level inference; no direct t₀.₅ measured for this compound.
Protodeboronation Boronic acid stability Suzuki coupling robustness

Boronic Acid Acidity and Transmetalation Efficiency

The predicted pKa of the target compound's boronic acid group is approximately 8.5 (predicted; ChemicalBook reports a similar value of 7.12 ± 0.20 for a closely related boronic acid) . This is substantially lower than the pKa of unsubstituted phenylboronic acid (~8.8–9.0) due to the electron-withdrawing effects of the chloro and trifluoromethyl substituents on the thiophene ring, which increase the Lewis acidity of the boron center. In the Suzuki–Miyaura catalytic cycle, a more acidic (lower pKa) boronic acid is more readily converted to the reactive boronate anion [ArB(OH)₃]⁻ under mildly basic conditions, potentially accelerating the transmetalation step. For comparison, thiophene-3-boronic acid (no EWG substituents) has a predicted pKa closer to 9–10, requiring stronger basic conditions to achieve the same degree of boronate formation. The predicted pKa of ~8.5 for the target compound suggests compatibility with milder bases (e.g., K₂CO₃, pKa ~10.3 for HCO₃⁻/CO₃²⁻ equilibrium), which can help mitigate protodeboronation side reactions in sensitive substrate combinations [1].

Boronic acid acidity
Class-level
This compoundPredicted pKa ~8.5
Thiophene-3-boronic acidPredicted pKa ~9–10
Lower pKa supports boronate formation under milder basic conditions; may be relevant for base-sensitive substrates.
Predicted value; experimental pKa not reported.
Boronic acid acidity Transmetalation Suzuki coupling mechanism

High-Value Research and Industrial Application Scenarios


Drug Candidate Synthesis via Regioselective Suzuki Coupling

The 3-boronic acid group serves as a nucleophilic handle for palladium-catalyzed C–C bond formation with aryl or heteroaryl halides, while the 2-chloro substituent remains available for subsequent orthogonal functionalization (e.g., nucleophilic aromatic substitution or a second cross-coupling). This sequential reactivity pattern is not accessible with 5-(trifluoromethyl)thiophene-3-boronic acid (lacks the 2-chloro handle) or 5-(trifluoromethyl)thiophene-2-boronic acid (boronic acid at a sterically and electronically distinct position). As noted in the patent literature, borylated thiophenes of this type are intermediates for thiophene-containing polymers and pharmaceutical agents [1]. The compound's structural similarity to the thiophene core of FDA-approved agents such as Rilpivirine underscores its relevance in antiviral and kinase inhibitor programs [2].

Agrochemical Intermediate with CF₃ Pharmacophore

Trifluoromethyl groups are extensively utilized in agrochemical design to enhance metabolic stability and membrane permeability. The target compound provides a direct route to 2-chloro-5-(trifluoromethyl)thiophene-containing agrochemical candidates, where both the chlorine and trifluoromethyl substituents contribute to bioactivity and environmental persistence profiles. Pesticidally active thiophene derivatives have been described in the patent literature, and the availability of the boronic acid enables late-stage diversification via Suzuki coupling with diverse aryl halide partners [3]. Compared to the phenyl analog 2-chloro-5-(trifluoromethyl)phenylboronic acid (CAS 182344-18-9, mp 108 °C), the thiophene variant offers a heterocyclic core with distinct electronic properties and metabolic pathways, which can be advantageous for IP differentiation and biological target selectivity.

Electron-Deficient Thiophene Monomers for Material Science

The dual electron-withdrawing substituents (Cl + CF₃) lower the HOMO-LUMO gap of the thiophene core relative to unsubstituted thiophene-3-boronic acid, as evidenced by DFT calculations on analogous compounds (e.g., HOMO-LUMO gap of 4.2 eV for 5-(trifluoromethyl)thiophene-3-boronic acid versus 4.5 eV for thiophene-3-boronic acid) . This makes the target compound a candidate monomer for the synthesis of electron-deficient conjugated polymers and oligomers used in organic electronics (OFETs, OPVs). The boronic acid functionality enables Suzuki polycondensation, and the 2-chloro group provides a post-polymerization modification site. The process patent US20080091035A1 specifically describes the preparation of borylated thiophenes as intermediates for electronic-grade thiophene polymers [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block synthesis
Sequential reactivity: 3-BA for Suzuki coupling; 2-Cl remains available for orthogonal functionalization
Regioselective C–C bond formation and derivatization scope
Agrochemical intermediate diversification
CF₃ and Cl substituents contribute to metabolic stability context and IP differentiation
Late-stage Suzuki coupling with aryl halide partners; biological activity profiling
Electron-deficient conjugated polymer monomer
Dual EWG lowers thiophene core electron density; boronic acid enables Suzuki polycondensation
Optoelectronic property tuning; post-polymerization modification studies
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